9aH-quinolizine

Product Introduction

9aH-quinolizine is a bicyclic compound belonging to the quinolizine family, characterized by its unique fused ring structure that incorporates a nitrogen atom. This compound is primarily of interest in organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

9aH-quinolizine can be classified as a heterocyclic aromatic compound, specifically a quinolizine derivative. It is typically synthesized from simpler organic precursors through various chemical reactions. The compound is notable for its structural similarity to other nitrogen-containing heterocycles, which often exhibit significant pharmacological properties.

Methods and Technical Details

The synthesis of 9aH-quinolizine can be achieved through several methods, including:

- Cyclization Reactions: These often involve the condensation of appropriate precursors such as amino compounds and carbonyls under acidic or basic conditions.

- Palladium-Catalyzed Reactions: Utilizing palladium catalysts allows for the formation of C-N bonds, which are critical in constructing the quinolizine framework.

- Multicomponent Reactions: Recent advancements have led to the development of one-pot multicomponent reactions that streamline the synthesis process, reducing reaction times and enhancing yields.

For instance, a method involving the reaction of 2-aminobenzylamine with α,β-unsaturated carbonyl compounds has been reported to produce 9aH-quinolizine derivatives efficiently .

Reactions and Technical Details

9aH-quinolizine can participate in various chemical reactions, including:

- Electrophilic Aromatic Substitution: The nitrogen atom in the ring can influence the reactivity of adjacent carbon atoms, allowing for substitution reactions.

- Nucleophilic Additions: The presence of double bonds within the structure facilitates nucleophilic attack, leading to functionalized derivatives.

- Oxidation Reactions: Quinoline derivatives can undergo oxidation to yield N-oxides, which may exhibit enhanced solubility and altered biological activity.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry .

Process and Data

The mechanism of action for compounds derived from 9aH-quinolizine often involves interaction with biological targets such as enzymes or receptors. For example, certain derivatives have shown inhibitory activity against acetylcholinesterase, which is crucial in neuropharmacology. The binding affinity and selectivity are influenced by the electronic properties imparted by substituents on the quinolizine ring.

In vitro studies have demonstrated that modifications at specific positions can enhance potency against various targets, suggesting that structure-activity relationships play a significant role in their effectiveness .

Physical and Chemical Properties

The physical properties of 9aH-quinolizine include:

- Appearance: Typically appears as a crystalline solid.

- Melting Point: Varies depending on substitutions but generally falls within the range of 80-120 °C.

- Solubility: Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.

Chemical properties include:

- Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

- Reactivity: Exhibits reactivity typical of nitrogen-containing heterocycles, participating in electrophilic and nucleophilic reactions.

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Scientific Uses

9aH-quinolizine and its derivatives have garnered attention for their potential applications in:

- Medicinal Chemistry: As precursors or active pharmaceutical ingredients due to their biological activities, particularly as anti-cancer agents.

- Material Science: Investigated for use in organic light-emitting diodes (OLEDs) due to their electronic properties.

- Biological Research: Utilized in studies exploring enzyme inhibition mechanisms or receptor interactions.

Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in therapeutic applications .

Tautomeric Forms and Aromaticity of 9aH-Quinolizine Derivatives

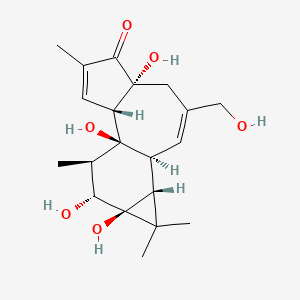

9aH-Quinolizine (C₉H₉N) represents a fundamental bicyclic 6-6 fused heterocyclic system with a bridgehead nitrogen atom. Crucially, it exists as one of three possible tautomeric structures, alongside 2H-quinolizine and 4H-quinolizine [5]. Unlike its aromatic counterpart, the quinolizinium ion (a fully conjugated 10 π-electron system exhibiting benzenoid aromaticity), neutral 9aH-quinolizine lacks complete aromatic character across both rings [5] [9]. The 9aH tautomer (structure 4 in the classification from [5]) features a saturated bridgehead position (9a), disrupting the full π-conjugation pathway present in the quinolizinium cation. While none of the neutral unsubstituted quinolizine tautomers (2H, 4H, 9aH) have been isolated as stable species, the 9aH form is stabilized in derivatives, particularly those with electron-withdrawing substituents like the extensively studied 9aH-quinolizine-1,2,3,4-tetracarboxylates [3] [7]. The aromaticity in these derivatives is localized primarily within the benzenoid ring (Ring A), while the ring containing the nitrogen (Ring B) adopts non-aromatic, piperidine-like characteristics due to the sp³-hybridized 9a carbon [5] [9]. This localized aromaticity significantly influences the electronic properties and reactivity of the system compared to fully aromatic heterocycles like naphthalene or quinolizinium salts.

Table 1: Tautomeric Forms of Neutral Quinolizine

| Tautomer Name | Structure Notation | Key Feature | Stability Note |

|---|---|---|---|

| 2H-Quinolizine | C₉H₉N (CID 9548682) | Double bond between C1-C2, H on C2 | Not isolated as stable species |

| 4H-Quinolizine | C₉H₉N | Double bond between C3-C4, H on C4 | May have transient existence |

| 9aH-Quinolizine | C₉H₉N (CID 3663753) | sp³ Hybridized bridgehead carbon (9a), H on 9a | Stabilized in derivatives (e.g., tetracarboxylates) |

Substituent Effects on Electronic and Steric Properties

The introduction of alkyl substituents, particularly methyl groups, onto the 9aH-quinolizine core induces significant electronic and steric perturbations, profoundly affecting NMR chemical shifts and molecular geometry. Comprehensive ¹³C NMR studies on 22 alkyl-substituted 9aH-quinolizine-1,2,3,4-tetracarboxylates reveal distinct patterns based on substitution position [3] [7]. Methyl groups at the 8-position exhibit relatively predictable "classical" α and β substituent effects on chemical shifts of adjacent carbons, akin to effects observed in simpler heterocyclic systems. In stark contrast, methylation at positions 6, 7, 9, or the bridgehead 9a induces dramatic and complex changes:

- Strong Deshielding: The carbon atom bearing the methyl substituent experiences substantial deshielding (upfield shift in δ).

- Long-Range Effects: Significant shielding or deshielding effects propagate to non-adjacent carbons within both rings (A and B), indicating transmission through both σ-bonds and the π-system.

- Dominant Mechanisms: These anomalous shifts are attributed primarily to two factors:

- Steric Hindrance: Methyl groups at positions 6, 7, or 9 experience severe steric interactions with the bulky ester groups (particularly those at positions 1 and 4) attached to Ring A. This crowding forces deviations from planarity and distorts bond angles [3] [7].

- Hyperconjugation: The methyl groups can donate electron density via σ→π* hyperconjugation into the π-system of Ring A, or accept electron density via σ*←π interactions, depending on the substitution site and the local electron demand. This modifies electron density distributions throughout the fused system [3] [7].

Table 2: Substituent Effects on 9aH-Quinolizine-1,2,3,4-Tetracarboxylate ¹³C NMR Chemical Shifts (Δδ ppm vs. Parent)

| Substituent Position | Effect on Substituted Carbon (Δδ) | Dominant Effects on Adjacent Carbons | Key Long-Range Effects | Primary Cause |

|---|---|---|---|---|

| 8-Methyl | Moderate Deshielding | Classical α/β shielding/deshielding | Minimal | Inductive + Moderate Steric |

| 6-Methyl | Large Deshielding | Significant Shielding/Deshielding | Large changes across both rings | Severe Steric (w/ COOR<1,4>) + Hyperconjugation |

| 7-Methyl | Large Deshielding | Significant Shielding/Deshielding | Large changes across both rings | Severe Steric (w/ COOR<1>) + Hyperconjugation |

| 9-Methyl | Large Deshielding | Significant Shielding/Deshielding | Large changes across both rings | Severe Steric (w/ COOR<4>) + Hyperconjugation |

| 9a-Methyl | Large Deshielding | Significant Shielding/Deshielding | Large changes across both rings | Hyperconjugation + Altered Ring B Geometry |

X-ray Crystallographic Studies of Alkyl-Substituted Derivatives

X-ray crystallography provides definitive evidence for the structural distortions predicted by NMR studies and caused by steric crowding in alkylated 9aH-quinolizine tetracarboxylates. Analyses of three methyl-substituted derivatives (6-methyl, 7-methyl, and 9-methyl) confirm significant deviations from the idealized planar geometry observed in unhindered aromatic systems [3] [7]. Key observations include:

- Non-Planarity: The fused ring system, particularly Ring B containing the nitrogen and the substituent, adopts a non-planar conformation. The plane of Ring B is often bent or twisted relative to the plane of the benzenoid Ring A.

- Bond Angle Distortion: Bond angles around the substituted carbon and its neighbors are significantly distorted from the ideal 120° expected for sp² hybridization. This is especially pronounced at positions 6, 7, and 9, where the methyl group clashes with the proximal ester substituents.

- Torsional Angles: The ester groups themselves are often twisted out of the plane of Ring A to alleviate steric pressure from the alkyl groups on Ring B. The dihedral angles between the ester carbonyls and the aromatic plane increase significantly compared to the unsubstituted parent compound.

- Crowding Metrics: Short intramolecular non-bonded contacts (distances significantly less than the sum of van der Waals radii) are observed between hydrogen atoms of the methyl groups and oxygen atoms of the neighboring ester carbonyls, directly quantifying the steric strain [3] [7]. These distortions directly correlate with the anomalous NMR chemical shifts observed, confirming that steric effects are a primary driver of the spectroscopic behavior.

Table 3: Key Structural Parameters from X-ray Crystallography of Methyl-Substituted 9aH-Quinolizine-1,2,3,4-Tetracarboxylates

| Substituent Position | Ring B Planarity Deviation | Bond Angle Distortion at Substituted Carbon | Ester Group Twist (Avg. Dihedral vs Ring A) | Shortest Hmethyl···Ocarbonyl Contact (Å) |

|---|---|---|---|---|

| None (Parent) | Near Planar | Minimal | Minimal | > Sum vdW Radii |

| 6-Methyl | Significant Bending/Twisting | Severe (~10-15° from ideal) | Large | < Sum vdW Radii (e.g., ~2.3-2.5 Å) |

| 7-Methyl | Significant Bending/Twisting | Severe (~10-15° from ideal) | Large | < Sum vdW Radii (e.g., ~2.3-2.5 Å) |

| 9-Methyl | Significant Bending/Twisting | Severe (~10-15° from ideal) | Large | < Sum vdW Radii (e.g., ~2.3-2.5 Å) |

Comparative Analysis with Quinolizinium and Quinolizidine Systems

The quinolizine system exhibits distinct chemical behavior depending on its oxidation state and saturation level, categorized into three main classes [5]:

- Quinolizinium Ion (1): This is a fully aromatic 10 π-electron system, isoelectronic with naphthalene. The nitrogen is part of a quaternary ammonium group, and the entire bicyclic structure is planar and highly resonance-stabilized. It exhibits typical aromatic behavior, including diatropic ring currents in NMR and electrophilic substitution reactivity (under appropriate conditions). Its chemistry and spectroscopic properties are dominated by its cationic, aromatic nature. Quinolizinium salts find applications as fluorescent probes and DNA intercalators due to their planar, charged structure [5].

- Quinolizine (Neutral Tautomers: 2H, 4H, 9aH): As discussed in sections 1.1-1.3, the neutral forms lack global aromaticity. The 9aH tautomer, stabilized by substitution, features a saturated bridgehead (sp³ C9a), localizing aromaticity to the benzenoid ring (Ring A). Ring B behaves more like a non-aromatic dihydropyridine or enamine system. Its properties are highly sensitive to substituent effects and steric crowding, as evidenced by significant NMR shifts and crystallographic distortions upon alkylation. It displays reactivity characteristic of both an enamine and an isolated benzene ring.

- Quinolizidine (5): This represents the fully saturated bicyclic system, equivalent to decahydroquinolizine. It lacks any unsaturation and therefore any aromatic character. The bridgehead nitrogen is typically basic and tertiary (assuming no additional substituents). Quinolizidine is the core structure of a vast array of alkaloids (e.g., lupinine, sparteine). Its conformation is governed by the relative stereochemistry at the chiral centers, often adopting chair-chair or chair-boat fused ring conformations, and its chemistry is dominated by the basicity of the amine nitrogen and the steric environment around it. Synthesis often relies on strategies like intramolecular iminium ion cyclizations or Bischler-Napieralski reactions followed by reduction [5].

Table 4: Comparative Analysis of Quinolizine Core Systems

| Feature | Quinolizinium Ion (1) | 9aH-Quinolizine (4) | Quinolizidine (5) |

|---|---|---|---|

| Core Structure |  |  |  |

| Nitrogen Hybridization | sp² (Quaternary Ammonium) | sp² (Tertiary Amine) | sp³ (Tertiary Amine) |

| C9a Carbon Hybridization | sp² | sp³ | sp³ |

| π-Electron Count | 10 (Aromatic) | 8 (Non-Aromatic, Localized Aromaticity in Ring A) | 0 (Fully Saturated) |

| Aromaticity | Global Aromatic | Non-Aromatic (Ring A retains benzenoid aromaticity) | Non-Aromatic |

| Characteristic Geometry | Planar | Non-Planar (Distorted by Substituents) | Non-Planar (Chair-Chair/Chair-Boat) |

| Key Chemical Properties | Electrophilic Substitution, Cation Stability, Fluorescence | Enamine-like Reactivity, Susceptibility to Steric Effects, Substituent-Dependent NMR Shifts | Amine Basicity, Stereochemistry-Dependent Reactivity, Common in Alkaloids |

| Primary Experimental Observations | Diatropic Ring Current (NMR), Planar Crystallography | Anomalous NMR Shifts, Non-Planar Crystallography, Tautomerism | Basic pKa, Conformational Flexibility (NMR), Chiral Centers |

Properties

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Product FAQ

- To receive a quotation, send us an inquiry about the desired product.

- The quote will cover pack size options, pricing, and availability details.

- If applicable, estimated lead times for custom synthesis or sourcing will be provided.

- Quotations are valid for 30 days, unless specified otherwise.

- New customers generally require full prepayment.

- NET 30 payment terms can be arranged for customers with established credit.

- Contact our customer service to set up a credit account for NET 30 terms.

- We accept purchase orders (POs) from universities, research institutions, and government agencies.

- Preferred methods include bank transfers (ACH/wire) and credit cards.

- Request a proforma invoice for bank transfer details.

- For credit card payments, ask sales representatives for a secure payment link.

- Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.

- Orders are confirmed upon receiving official order requests.

- Provide full prepayment or submit purchase orders for credit account customers.

- Send purchase orders to sales@EVITACHEM.com.

- A confirmation email with estimated shipping date follows processing.

- Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.

- You can use your FedEx account; specify this on the purchase order or inform customer service.

- Customers are responsible for customs duties and taxes on international shipments.

- Reach out to our customer service representatives at sales@EVITACHEM.com.

- For ongoing order updates or questions, continue using the same email.

- Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

Hot Products

2-mercaptoethanol

CAS No.: 60-24-2

alpha-Hydroxysalmeterol

CAS No.: 152405-02-2

Epibatidine Dihydrochloride

CAS No.: 152885-09-1

Neopentane

CAS No.: 463-82-1

Sorgoleone

CAS No.:

TAMRA-isoADPr

CAS No.: